molecular formula C7H5BrFNO B13130643 5-Amino-4-bromo-2-fluorobenzaldehyde

5-Amino-4-bromo-2-fluorobenzaldehyde

Cat. No.: B13130643
M. Wt: 218.02 g/mol
InChI Key: QGINAMRTFRBXAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-fluorobenzaldehyde typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzaldehyde followed by amination . The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. Continuous flow chemistry is often utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-4-bromo-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

5-amino-4-bromo-2-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H,10H2

InChI Key

QGINAMRTFRBXAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C=O

Origin of Product

United States

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